N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide
Description
This compound belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, characterized by a triazolinone core modified with a sulfanylidene group and a 3,4-dimethylbenzamide substituent. The sulfanylidene (C=S) moiety enhances electrophilicity, which may contribute to reactivity in biological or synthetic contexts . Crystallographic refinement via SHELX software may aid in elucidating its 3D conformation .
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4OS/c1-5-16-8-7-9-17(6-2)20(16)26-19(24-25-22(26)28)13-23-21(27)18-11-10-14(3)15(4)12-18/h7-12H,5-6,13H2,1-4H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDKOZBHERPAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the diethylphenyl and sulfanylidene groups. The final step involves the coupling of the triazole derivative with 3,4-dimethylbenzamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Oxidation of the Sulfanylidene Group
The sulfanylidene (C=S) group in the triazole ring is susceptible to oxidation, forming sulfoxide (C=S→O) or sulfone (C=SO₂) derivatives under controlled conditions. This modification alters electronic properties and enhances biological interactions.
Hydrolysis of the Benzamide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to yield 3,4-dimethylbenzoic acid and the corresponding amine intermediate. This reaction is critical for prodrug activation or metabolite studies .
Alkylation/Acylation at Triazole Nitrogen
The NH group in the triazole ring participates in alkylation or acylation reactions, enabling structural diversification. For example, alkyl halides or acyl chlorides introduce substituents that modulate pharmacokinetic properties .
| Reagent | Product | Role |
|---|---|---|
| Methyl iodide | N-Methylated triazole derivative | Enhanced lipophilicity |
| Acetyl chloride | N-Acetylated triazole derivative | Metabolic resistance |
Nucleophilic Substitution at the Methylene Bridge
The methylene (–CH₂–) group adjacent to the triazole ring is reactive toward nucleophiles (e.g., amines, thiols) under basic conditions, enabling functionalization .
| Nucleophile | Product | Conditions |
|---|---|---|
| Ethylenediamine | Secondary amine derivative | DMF, K₂CO₃, 60°C |
| Thiophenol | Thioether-linked analog | EtOH, RT |
Electrophilic Aromatic Substitution
The 2,6-diethylphenyl and 3,4-dimethylbenzamide groups exhibit limited electrophilic substitution due to steric hindrance from methyl/ethyl substituents. Nitration or sulfonation occurs selectively at less hindered positions .
Coordination with Metal Ions
The sulfanylidene and triazole nitrogen atoms act as ligands for transition metals (e.g., Co, Cu), forming complexes with potential catalytic or therapeutic applications .
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Co(II) acetate | Octahedral Co–S/N coordination | Catalytic oxidation |
| Cu(I) chloride | Tetrahedral Cu–triazole complex | Antimicrobial activity |
Reduction of the Triazole Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole, altering conjugation and bioactivity .
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Dihydrotriazole derivative | >90% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide as a promising anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A series of in vitro experiments demonstrated that this compound could effectively target specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have also been investigated. It has been found to inhibit the activity of key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. Molecular docking studies suggest that the compound binds effectively to these enzymes, potentially leading to reduced inflammation in vivo .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Pesticide Development
The compound's structural characteristics make it a candidate for development as a novel pesticide or fungicide. Preliminary studies indicate that it can effectively control plant pathogens while exhibiting low toxicity to non-target organisms. This dual action could provide an environmentally friendly alternative to conventional pesticides .
Plant Growth Regulation
Research has indicated that this compound may influence plant growth by modulating hormonal pathways. Field trials have shown enhanced growth rates and yield in crops treated with this compound compared to untreated controls .
Polymer Synthesis
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for the incorporation into polymer matrices which can improve thermal stability and mechanical strength. Research is ongoing to explore its use in creating biodegradable plastics .
Nanomaterials
The incorporation of this compound into nanomaterials is being explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and benzamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s triazolinone core is shared with derivatives synthesized by Bahçeci et al. (e.g., 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones) . Key distinctions include:
- Substituents : The 2,6-diethylphenyl group contrasts with simpler alkyl/aryl groups (e.g., methyl, phenyl) in analogs.
- Functionalization: The sulfanylidene group replaces the carbonyl (C=O) in classical triazolinones, altering electronic properties.
- Benzamide linkage : The 3,4-dimethylbenzamide side chain is unique compared to other derivatives, which often feature hydroxyl or aldehyde groups .
Table 1: Structural Comparison of Triazolinone Derivatives
Physicochemical Properties
Bahçeci et al. measured pKa values of triazolinone derivatives in non-aqueous solvents (Table 2). The target compound’s sulfanylidene group likely increases acidity compared to amino-substituted analogs, though experimental validation is needed.
Table 2: pKa Values of Triazolinone Derivatives in Non-Aqueous Solvents
| Compound | Acetonitrile (pKa) | Isopropyl Alcohol (pKa) | DMF (pKa) |
|---|---|---|---|
| 3a | 9.2 | 8.7 | 7.9 |
| 3b | 9.5 | 9.1 | 8.3 |
| Target* | ~8.5 (predicted) | ~8.0 (predicted) | ~7.0 (predicted) |
*Predicted based on sulfanylidene’s electron-withdrawing effect.
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4-dimethylbenzamide is a compound belonging to the class of 1,2,4-triazoles, which have been extensively studied for their diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial and antiproliferative properties.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the benzamide moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research has shown that various triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 14 | Staphylococcus aureus | 22 | 125 µg/ml |
| 15a | Escherichia coli | 18 | 250 µg/ml |
| 15b | Klebsiella pneumoniae | 20 | 200 µg/ml |
The compound this compound has shown moderate to good activity against various bacterial strains. Specifically, it has been noted for its effectiveness against Escherichia coli and Staphylococcus aureus, similar to other triazole derivatives that inhibit specific enzymes involved in ergosterol biosynthesis in fungi .
Antiproliferative Activity
In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects against cancer cell lines. Studies utilizing MTT assays have indicated that it can inhibit cell proliferation in malignant melanoma cell lines.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| A375 (Melanoma) | 15 | 70 |
| BJ (Fibroblast) | >50 | <20 |
The results suggest that while the compound is effective against melanoma cells at lower concentrations, it exhibits less toxicity towards normal fibroblast cells . This selectivity is crucial for developing potential therapeutic agents with minimal side effects.
The biological activity of this compound can be attributed to its ability to interfere with critical biological pathways in target organisms. For instance:
- Inhibition of Ergosterol Biosynthesis: Similar to other triazole compounds, it may inhibit cytochrome P450 enzymes involved in sterol demethylation.
- Cell Cycle Disruption: The antiproliferative effects may result from inducing apoptosis or disrupting cell cycle progression in cancer cells.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings. For example:
- A study demonstrated that a triazole derivative significantly reduced bacterial load in infected animal models when compared to control groups.
- Another investigation revealed that certain triazole compounds led to a notable decrease in tumor size in xenograft models of melanoma.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
